3-Bromo-5-(pentafluorosulfur)aniline
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Overview
Description
3-Bromo-5-(pentafluorosulfur)aniline: is an organic compound with the molecular formula C6H5BrF5NS It is a halogenated aniline derivative, characterized by the presence of a bromine atom at the third position and a pentafluorosulfur group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-Bromo-5-(pentafluorosulfur)aniline may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-5-(pentafluorosulfur)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: Its unique structure may contribute to the development of drugs with specific biological activities, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The bromine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-5-(difluoromethyl)aniline
- 3-Bromo-5-(chloromethyl)aniline
Comparison: Compared to these similar compounds, 3-Bromo-5-(pentafluorosulfur)aniline is unique due to the presence of the pentafluorosulfur group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. The pentafluorosulfur group also enhances the compound’s stability and resistance to degradation, making it a valuable intermediate in various chemical processes .
Biological Activity
3-Bromo-5-(pentafluorosulfur)aniline is a synthetic compound characterized by its unique structure, which includes a bromine atom and a pentafluorosulfur group attached to an aniline backbone. This configuration imparts distinct chemical properties that are relevant in various biological applications, particularly in drug development and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C6H3BrF5N, with a molecular weight of approximately 298.07 g/mol. The presence of the pentafluorosulfur group (SF₅) enhances the compound's electronegativity and stability, making it a valuable intermediate in chemical synthesis and biological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine and pentafluorosulfur groups can influence the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors. These interactions can modulate the activity of proteins, leading to significant biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with receptors to influence signaling pathways, which could be beneficial in therapeutic contexts.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. The compound's unique structure allows for the development of derivatives that can target cancer cells selectively. Studies have shown that certain SF₅-containing compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development.
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Preliminary studies indicate that this compound exhibits inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with essential metabolic processes .
Case Studies
-
Synthesis and Biological Evaluation :
A study synthesized various SF₅-containing anilines, including this compound, and evaluated their insecticidal activities. The results demonstrated that compounds with the SF₅ group showed promising insecticidal properties against Plutella xylostella, indicating potential agricultural applications . -
Anticancer Drug Development :
In another investigation, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that these derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROKBUNMALNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF5NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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